

"Methyl 4-methyl-3-nitrobenzoate" CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 4-methyl-3-nitrobenzoate*

Cat. No.: *B1293696*

[Get Quote](#)

Methyl 4-methyl-3-nitrobenzoate: A Technical Guide for Researchers

CAS Number: 7356-11-8

This technical guide provides an in-depth overview of **Methyl 4-methyl-3-nitrobenzoate**, a key chemical intermediate. The document details its physicochemical properties, synthesis, and potential applications in drug discovery, particularly focusing on the biological activity of its precursor, 4-methyl-3-nitrobenzoic acid, as an inhibitor of cancer cell migration. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

Methyl 4-methyl-3-nitrobenzoate is a solid compound with the molecular formula $C_9H_9NO_4$ and a molecular weight of 195.17 g/mol .^[1] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	7356-11-8	[1]
Molecular Formula	C ₉ H ₉ NO ₄	[1]
Molecular Weight	195.17 g/mol	[1]
Appearance	White to light yellow powder/crystal	
Melting Point	49-53 °C	
Solubility	Soluble in methanol	
InChI Key	YFPBHPCM MYFCRKS- UHFFFAOYSA-N	

Experimental Protocols

Synthesis of Methyl 4-methyl-3-nitrobenzoate

The synthesis of **Methyl 4-methyl-3-nitrobenzoate** is typically achieved through the esterification of 4-methyl-3-nitrobenzoic acid. This two-step process begins with the nitration of p-toluic acid to yield 4-methyl-3-nitrobenzoic acid, which is then esterified.

Step 1: Synthesis of 4-methyl-3-nitrobenzoic acid

The nitration of p-toluic acid is a standard electrophilic aromatic substitution.

- Materials: p-toluic acid, concentrated sulfuric acid, concentrated nitric acid, ice.
- Procedure:
 - In a flask, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
 - Slowly dissolve p-toluic acid in the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
 - Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cool.

- Add the nitrating mixture dropwise to the p-toluiic acid solution, keeping the reaction temperature below 15 °C.
- After the addition is complete, continue stirring for an additional 30-60 minutes.
- Pour the reaction mixture onto crushed ice to precipitate the crude 4-methyl-3-nitrobenzoic acid.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4-methyl-3-nitrobenzoic acid.

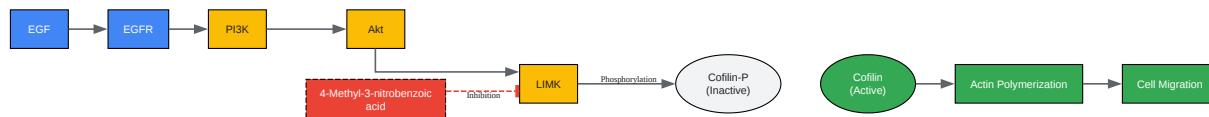
Step 2: Esterification of 4-methyl-3-nitrobenzoic acid

The carboxylic acid is converted to its methyl ester using a Fischer esterification reaction.[\[2\]](#)

- Materials: 4-methyl-3-nitrobenzoic acid, methanol, concentrated sulfuric acid, ethyl acetate, saturated sodium bicarbonate solution, brine.
- Procedure:
 - Dissolve 4-methyl-3-nitrobenzoic acid in methanol.
 - Add a catalytic amount of concentrated sulfuric acid dropwise.
 - Reflux the mixture for approximately 4 hours.[\[2\]](#)
 - After cooling to room temperature, concentrate the solution under reduced pressure.
 - Dilute the residue with water and extract the product with ethyl acetate.
 - Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield **Methyl 4-methyl-3-nitrobenzoate**.

Characterization

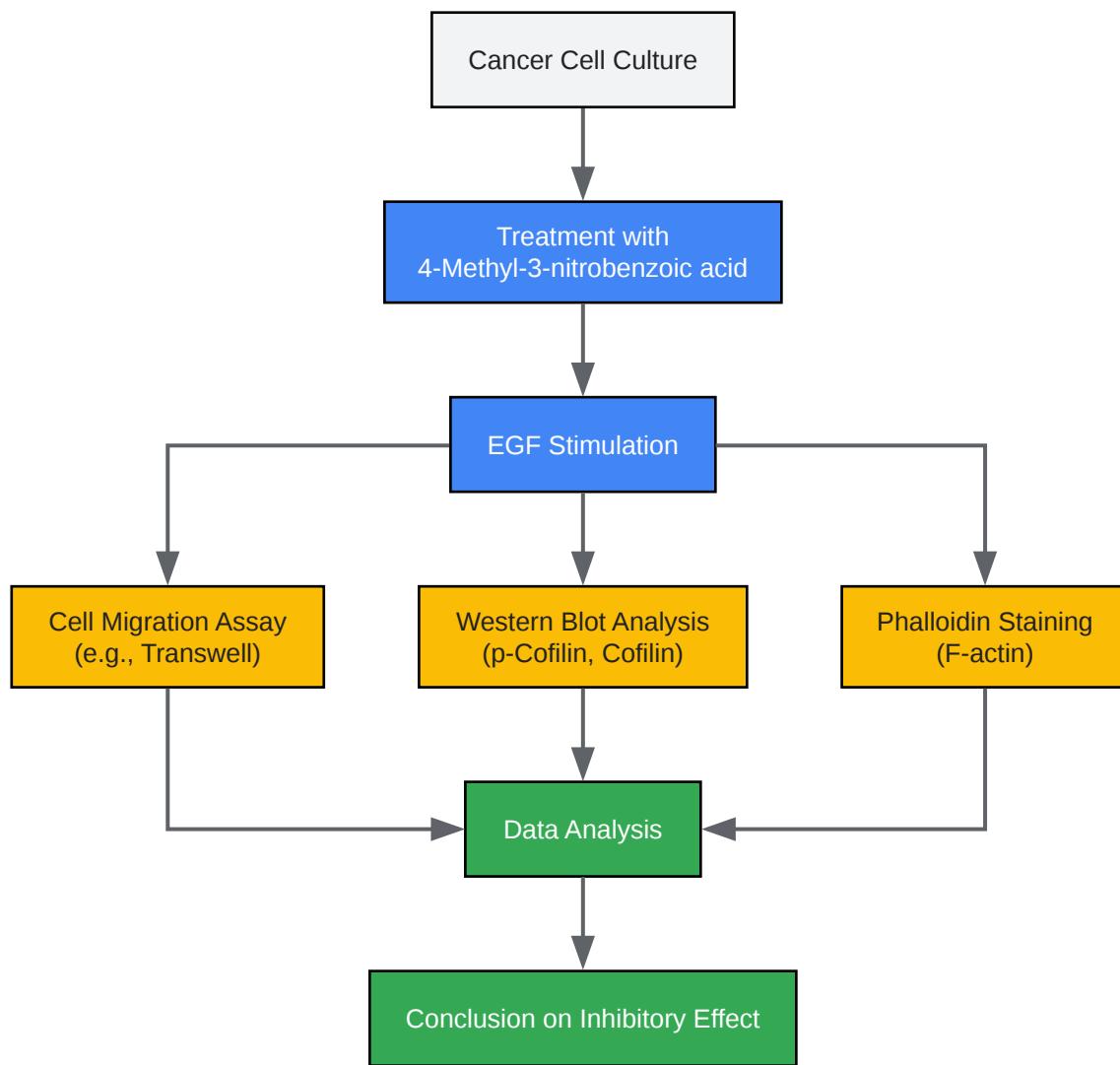
The identity and purity of the synthesized **Methyl 4-methyl-3-nitrobenzoate** can be confirmed using standard analytical techniques.


- Melting Point: The melting point should be determined using a calibrated apparatus and compared to the literature value. A sharp melting range indicates high purity.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (around 1530 and 1350 cm^{-1}), the ester carbonyl group (around 1720 cm^{-1}), and C-O stretching.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy will show distinct signals for the aromatic protons, the methyl group protons on the benzene ring, and the methyl ester protons. The integration and splitting patterns will be consistent with the structure.
 - ^{13}C NMR spectroscopy will show the expected number of signals for the carbon atoms in the molecule.^[3]
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathway

While direct biological studies on **Methyl 4-methyl-3-nitrobenzoate** are limited, its precursor, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration. ^[4] This activity is particularly relevant for drug development professionals.

A study on non-small cell lung cancer (NSCLC) cells demonstrated that 4-methyl-3-nitrobenzoic acid significantly inhibits epithelial growth factor (EGF)-induced chemotaxis and chemokinesis. ^[4] The mechanism of this inhibition is attributed to the impairment of EGF-induced cofilin phosphorylation and subsequent actin polymerization, which are critical processes for cell motility.^[4]


The proposed signaling pathway affected by 4-methyl-3-nitrobenzoic acid is depicted below.

[Click to download full resolution via product page](#)

Caption: EGF-induced cell migration pathway and the inhibitory effect of 4-methyl-3-nitrobenzoic acid.

The experimental workflow to investigate the effect of such a compound on cell migration would typically involve the following steps.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the inhibition of cancer cell migration.

Given that **Methyl 4-methyl-3-nitrobenzoate** is a derivative of 4-methyl-3-nitrobenzoic acid, it represents a valuable lead compound for the development of novel anti-metastatic drugs. Further investigation into its biological activity and that of its analogs is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ajiinmr.com [ajiinmr.com]
- 4. Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 4-methyl-3-nitrobenzoate" CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293696#methyl-4-methyl-3-nitrobenzoate-cas-number-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com